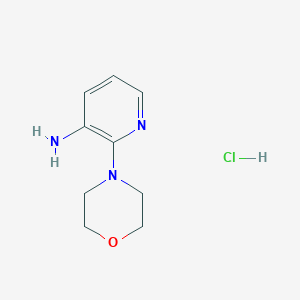

N1-(4-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride

Vue d'ensemble

Description

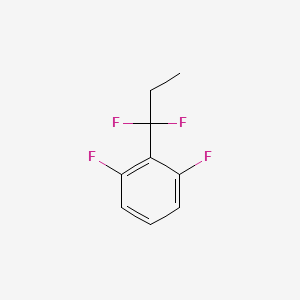

“N1-(4-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride” is a complex organic compound. It contains a fluorine atom, which is often used in pharmaceuticals to improve drug properties . The presence of an amide group (-CONH2) suggests it could be involved in peptide bonds, which are common in biological systems .

Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. The amide group in this compound could participate in various reactions, such as hydrolysis or condensation . The fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties like solubility, melting point, and boiling point can be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Pharmacological and Biochemical Applications

Selective Estrogen Receptor Modulation : Some compounds structurally related to N1-(4-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride have been explored for their potential in modulating estrogen receptors, particularly in the context of pain associated with inflammation. An estrogen receptor-beta agonist demonstrated anti-hyperalgesic properties in preclinical models of chemical-induced and acute inflammatory pain, suggesting potential applications in managing pain related to inflammation (Leventhal et al., 2006).

Organic Synthesis and Chromatography : Research into the separation of beta-alanine derivatives, which are structurally similar to the compound , has been performed using high-performance liquid chromatography. This work contributes to the broader understanding of amino acid derivative analysis and potential pharmaceutical applications (Chen et al., 2005).

Antitumor Activity : Amino acid prodrugs of antitumor benzothiazoles have been synthesized to improve water solubility and bioavailability for parenteral administration, suggesting a strategy for drug formulation enhancements that could apply to compounds like this compound (Hutchinson et al., 2002).

Electronic Device Applications : In a different domain, some fluoro-materials have been synthesized for use as anode buffer layers in organic light-emitting devices (OLEDs), highlighting the versatility of fluorinated compounds in both biological and material sciences (Gao et al., 2004).

Pharmacological Profiling of Neurokinin-1 Receptor Antagonists : Research has developed compounds with significant oral activity and water solubility, suitable for clinical administration in treating conditions related to the neurokinin-1 (NK1) receptor, indicating a potential pharmacological application area for similar compounds (Harrison et al., 2001).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-amino-N-(4-fluoro-2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPMXBPHJUJXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)

![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)